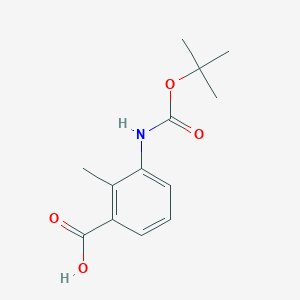

Boc-3-amino-2-methylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Boc-3-amino-2-methylbenzoic acid is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . It is primarily used in proteomics research and other biochemical applications . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group on the benzene ring, which helps in stabilizing the molecule during various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-3-amino-2-methylbenzoic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (DMAP) . The reaction is carried out at room temperature, and the product is purified through crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: Boc-3-amino-2-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Coupling Reactions: It can participate in peptide coupling reactions, where the amino group reacts with carboxylic acids or their derivatives to form amide bonds.

Common Reagents and Conditions:

Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Coupling Reagents: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used in peptide coupling reactions.

Major Products Formed:

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Boc-3-amino-2-methylbenzoic acid plays a crucial role in the design and synthesis of pharmaceutical compounds. Its unique structure enables modifications that enhance drug efficacy and bioavailability. Key applications include:

- Synthesis of Drug Candidates : It serves as an intermediate in synthesizing compounds targeting neurological disorders and other diseases .

- Biological Activity : Derivatives of this compound have been explored for their potential roles in drug development, particularly in targeting specific biological pathways.

Peptide Synthesis

The compound is extensively utilized in peptide synthesis due to its ability to protect the amino group during reactions. This property allows for:

- Controlled Coupling : The Boc group facilitates the selective coupling of this amino acid with others to form desired peptide sequences .

- Improved Yields : The protection offered by the Boc group enhances the yield of complex organic reactions, making it invaluable in the production of peptide-based therapeutics .

Bioconjugation

In bioconjugation processes, this compound is used to attach biomolecules to other entities, enhancing treatment specificity. Applications include:

- Targeted Therapies : The compound aids in linking drugs or imaging agents to biomolecules, improving therapeutic effectiveness .

- Development of Biopharmaceuticals : It is instrumental in creating conjugated systems that can deliver drugs more effectively to specific sites within the body .

Material Science

Research into the applications of this compound extends into material science:

- Functionalized Polymers : The compound is being investigated for its potential use in developing polymers with tailored properties for drug delivery systems and coatings .

Analytical Chemistry

In analytical chemistry, this compound is utilized for:

- Detection and Quantification : It aids in developing methods for detecting and quantifying amino acids and related compounds, thereby enhancing research accuracy .

Case Studies and Research Findings

Several studies highlight the versatility and importance of this compound:

Mecanismo De Acción

The mechanism of action of Boc-3-amino-2-methylbenzoic acid primarily involves its role as a protected amino acid derivative. The Boc group stabilizes the amino group, preventing unwanted side reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation . The molecular targets and pathways involved depend on the specific application and the nature of the synthesized peptides or intermediates .

Comparación Con Compuestos Similares

- Boc-3-amino-4-methylbenzoic acid

- Boc-3-amino-5-methylbenzoic acid

- Boc-3-amino-6-methylbenzoic acid

Comparison: Boc-3-amino-2-methylbenzoic acid is unique due to the position of the methyl group on the benzene ring, which can influence the reactivity and steric properties of the compound. Compared to its analogs, it may exhibit different reactivity patterns in substitution and coupling reactions, making it suitable for specific synthetic applications .

Actividad Biológica

Boc-3-amino-2-methylbenzoic acid (Boc-3-AMBA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in drug development, supported by relevant research findings and case studies.

Structure and Synthesis

Boc-3-AMBA has the chemical formula C13H17NO4 and is characterized by a tert-butyloxycarbonyl (Boc) protecting group on the amino function, which enhances its stability and solubility in various solvents. The synthesis of Boc-3-AMBA typically involves the protection of the amino group followed by selective functionalization at the aromatic ring. Recent studies have developed efficient synthetic routes that minimize the use of hazardous reagents, making the process safer and more environmentally friendly .

1. Anticancer Properties

Research indicates that Boc-3-AMBA may exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specifically, phenolic compounds related to Boc-3-AMBA have demonstrated significant cytotoxic effects against melanoma cells by downregulating cyclins and promoting caspase activation .

2. Peptidomimetic Potential

Boc-3-AMBA belongs to a class of β-amino acids known for their peptidomimetic properties. These compounds can mimic natural peptides while exhibiting enhanced stability against enzymatic degradation, which is crucial for oral bioavailability. For example, β3-peptides derived from Boc-protected amino acids have shown promising results in receptor binding assays, indicating their potential as drug candidates .

3. Interaction with Biological Targets

The biological activity of Boc-3-AMBA is also attributed to its ability to interact with various biological targets. Research has highlighted that Boc-substituted amino acids can enhance the affinity of peptides for their receptors due to favorable steric interactions . This property is particularly useful in designing peptide-based therapeutics that require high specificity and potency.

Case Study 1: Antitumor Activity

A study focused on a series of Boc-protected β-amino acids, including Boc-3-AMBA, evaluated their effects on human cancer cell lines. The results showed that these compounds inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of apoptotic pathways involving caspase-3 and -9 .

Case Study 2: Peptide Synthesis

In another investigation, Boc-3-AMBA was utilized in the solid-phase synthesis of peptide analogs. The incorporation of this compound into peptide sequences resulted in enhanced stability and resistance to proteolytic enzymes, demonstrating its utility in developing therapeutic peptides with improved pharmacokinetic profiles .

Comparative Analysis

The following table summarizes key findings regarding Boc-3-AMBA compared to other similar compounds:

| Compound | Anticancer Activity | Peptidomimetic Properties | Stability Against Enzymes |

|---|---|---|---|

| Boc-3-AMBA | Yes | Yes | High |

| Phenolic Compounds | Yes | Moderate | Moderate |

| β3-Amino Acids | Variable | High | Very High |

Propiedades

IUPAC Name |

2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-8-9(11(15)16)6-5-7-10(8)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZNLQZFKWVDIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.